molecular formula C22H33N3O3 B3825555 N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide

N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide

Cat. No.: B3825555
M. Wt: 387.5 g/mol
InChI Key: QNCLRRCKXTVPHP-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyclopropyl and hydroxy-methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Hydroxy-Methoxyphenyl Group: This can be done through substitution reactions using appropriate phenolic precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-28-21-7-4-16(13-20(21)26)14-24-11-8-19(9-12-24)25-10-2-3-17(15-25)22(27)23-18-5-6-18/h4,7,13,17-19,26H,2-3,5-6,8-12,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCLRRCKXTVPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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